molecular formula C13H9ClN2O4S B11603674 methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Cat. No.: B11603674
M. Wt: 324.74 g/mol
InChI Key: CGQCKMLIDHTTIR-TWGQIWQCSA-N
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Description

Methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride. This step often requires a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its thiazole ring is known to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties.

Medicine

In medicinal chemistry, the compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure. It also finds applications in the development of agrochemicals and biocides.

Mechanism of Action

The mechanism of action of methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-[2-{[(4-bromophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate
  • Methyl (2Z)-[2-{[(4-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate
  • Methyl (2Z)-[2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Uniqueness

The uniqueness of methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C13H9ClN2O4S

Molecular Weight

324.74 g/mol

IUPAC Name

methyl (2Z)-2-[2-(4-chlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C13H9ClN2O4S/c1-20-10(17)6-9-12(19)16-13(21-9)15-11(18)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,18,19)/b9-6-

InChI Key

CGQCKMLIDHTTIR-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC(=NC(=O)C2=CC=C(C=C2)Cl)S1

Canonical SMILES

COC(=O)C=C1C(=O)NC(=NC(=O)C2=CC=C(C=C2)Cl)S1

Origin of Product

United States

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